molecular formula C6H14F2N2 B13165127 (4-Aminobutan-2-yl)(2,2-difluoroethyl)amine

(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine

Katalognummer: B13165127
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: KIZJFTKIMPRKNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine is a chemical compound with the molecular formula C6H14F2N2 and a molecular weight of 152.19 g/mol . This compound is characterized by the presence of both an amino group and a difluoroethyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobutan-2-yl)(2,2-difluoroethyl)amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reductive amination of 4-aminobutan-2-one with 2,2-difluoroethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Aminobutan-2-yl)(2,2-difluoroethyl)amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The combination of an amino group and a difluoroethyl group in this compound makes it a versatile compound with unique chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C6H14F2N2

Molekulargewicht

152.19 g/mol

IUPAC-Name

3-N-(2,2-difluoroethyl)butane-1,3-diamine

InChI

InChI=1S/C6H14F2N2/c1-5(2-3-9)10-4-6(7)8/h5-6,10H,2-4,9H2,1H3

InChI-Schlüssel

KIZJFTKIMPRKNB-UHFFFAOYSA-N

Kanonische SMILES

CC(CCN)NCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.